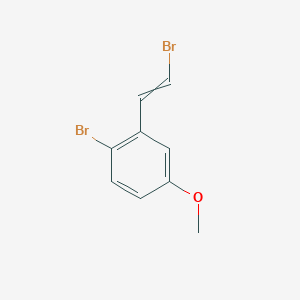
1-Bromo-2-(2-bromoethenyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-bromoethenyl)-4-methoxybenzene is an organic compound with the molecular formula C9H8Br2O It is a derivative of benzene, featuring bromine and methoxy substituents
Preparation Methods
The synthesis of 1-Bromo-2-(2-bromoethenyl)-4-methoxybenzene typically involves the bromination of 2-(2-bromoethenyl)-4-methoxybenzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to obtain high-quality this compound.
Chemical Reactions Analysis
1-Bromo-2-(2-bromoethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the ethenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide would yield a hydroxy derivative, while oxidation of the methoxy group would produce a carbonyl-containing compound.
Scientific Research Applications
1-Bromo-2-(2-bromoethenyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving brominated aromatic compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs that target specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-(2-bromoethenyl)-4-methoxybenzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound.
In biological systems, the compound may interact with enzymes and proteins through its bromine and methoxy substituents, affecting their activity and function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Bromo-2-(2-bromoethenyl)-4-methoxybenzene can be compared with other brominated benzene derivatives, such as:
1-Bromo-2-(2-bromoethenyl)benzene: Lacks the methoxy group, resulting in different reactivity and applications.
2-Bromo-4-methoxybenzene:
1-Bromo-2-(2-bromoethyl)-4-methoxybenzene: Features an ethyl group instead of an ethenyl group, leading to variations in its chemical properties and reactions.
The presence of both bromine and methoxy substituents in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various research and industrial applications.
Properties
CAS No. |
183674-59-1 |
|---|---|
Molecular Formula |
C9H8Br2O |
Molecular Weight |
291.97 g/mol |
IUPAC Name |
1-bromo-2-(2-bromoethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8Br2O/c1-12-8-2-3-9(11)7(6-8)4-5-10/h2-6H,1H3 |
InChI Key |
OVVFMHQLBJAOAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















